(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate
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Overview
Description
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate is a chemical compound with the molecular formula C6H7NO6 It is characterized by the presence of a nitrate ester group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,5-dioxohexan-3-yl) nitrate typically involves the nitration of a suitable precursor compound. One common method is the nitration of 4-hydroxy-2,5-dioxohexan-3-yl acetate using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitrate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,5-dioxohexan-3-yl) nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The compound’s effects are mediated through the activation of guanylate cyclase and the subsequent increase in cyclic GMP levels, leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another nitrate ester used for its vasodilatory effects.
Isosorbide dinitrate: A nitrate ester used in the treatment of angina pectoris.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and propellants.
Uniqueness
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike other nitrate esters, it may offer unique advantages in terms of stability and selectivity in chemical reactions.
Properties
CAS No. |
381666-40-6 |
---|---|
Molecular Formula |
C6H9NO6 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(4-hydroxy-2,5-dioxohexan-3-yl) nitrate |
InChI |
InChI=1S/C6H9NO6/c1-3(8)5(10)6(4(2)9)13-7(11)12/h5-6,10H,1-2H3 |
InChI Key |
RIAXLSFOKCMULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O[N+](=O)[O-])O |
Origin of Product |
United States |
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